Virgatic acid

説明

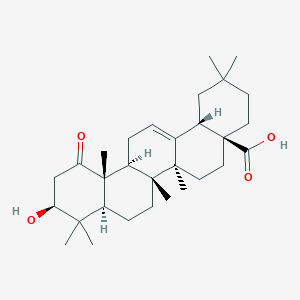

Structure

3D Structure

特性

IUPAC Name |

(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWBODJDDBCDFA-DXEZAUPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14356-51-5 | |

| Record name | Virgatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRGATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Virgatic Acid: A Technical Overview of its Chemical Profile and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virgatic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties.[1] This technical guide provides a comprehensive summary of the currently available information on the chemical structure and properties of this compound, with a focus on its relevance to researchers and professionals in the field of drug development. While the compound has been identified in various plant species, a notable scarcity of in-depth experimental research limits a full elucidation of its biological mechanisms and therapeutic applications.

Chemical Structure and Identification

This compound is classified as a pentacyclic triterpenoid derived from an oleanane hydride.[1] Its structure is characterized by an olean-12-ene backbone substituted with a carboxy group at position 28, a beta-hydroxy group at position 3, and an oxo group at position 1.[1] The systematic IUPAC name for this compound is (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid.[1]

Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C30H46O4 | [1] |

| IUPAC Name | (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | [1] |

| CAS Number | 14356-51-5 | [1] |

| Synonyms | Vergatic acid, Momordic acid, 3β-Hydroxy-1-oxoolean-12-en-28-oic acid | [1][2] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and await experimental verification.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 470.68 g/mol | [2][3][4] |

| Melting Point | 274-276 °C | [2] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2][3] |

| pKa (Predicted) | 4.63 ± 0.70 | [2] |

| Appearance | White or off-white granular crystalline solid | [2] |

| Solubility | Soluble in DMSO, ethers, and ketones. | [2][4] |

Spectroscopic Data

Natural Occurrence and Isolation

This compound has been identified as a natural product in several plant species, including:

Detailed and standardized experimental protocols for the isolation and purification of this compound from these or other plant sources are not well-documented in publicly accessible literature. A general approach would likely involve extraction from plant material (e.g., leaves or roots) followed by chromatographic separation techniques to obtain the pure compound.[2]

Biological Activity and Therapeutic Potential

Preliminary reports suggest that this compound possesses a range of biological activities that may be of therapeutic interest. These include anti-inflammatory, anti-tumor, antioxidant, and antibacterial properties.[2] However, it is crucial to emphasize that these claims are largely based on general screenings and lack detailed mechanistic studies.

Anti-Inflammatory Activity

The potential anti-inflammatory effects of this compound are of significant interest. While no specific studies on this compound's mechanism have been found, related compounds and natural products often exert anti-inflammatory effects through the modulation of key signaling pathways. A hypothetical workflow for investigating such activity is presented below.

Caption: Hypothetical workflow for investigating the anti-inflammatory effects of this compound.

Anti-Tumor Activity

The reported anti-tumor activity of this compound warrants further investigation. A common mechanism of action for anti-cancer compounds is the induction of apoptosis (programmed cell death) in cancer cells. The logical relationship for a potential mechanism involving apoptosis is depicted below.

Caption: A potential signaling pathway for this compound-induced apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of this compound are likely attributed to its chemical structure, which may enable it to scavenge free radicals. Standard in vitro assays could be employed to quantify this activity.

Experimental Protocols

A significant gap in the current body of knowledge is the absence of detailed experimental protocols for the biological evaluation of this compound. For researchers interested in investigating its properties, the following are general methodologies that could be adapted.

General Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and then create a series of dilutions.

-

Assay Procedure:

-

Add a fixed volume of the DPPH solution to each dilution of the this compound sample.

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent without the sample).

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration of this compound.

Conclusion and Future Directions

This compound presents as a natural compound with a chemical structure suggestive of interesting biological activities. However, the existing literature is sparse, providing only a foundational understanding of its chemical and physical properties. There is a pressing need for comprehensive research to:

-

Develop and publish standardized protocols for the isolation and purification of this compound.

-

Conduct thorough spectroscopic analysis (1H NMR, 13C NMR, MS, IR) to create a complete and publicly available dataset for this compound.

-

Perform detailed in vitro and in vivo studies to validate the reported biological activities.

-

Elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its effects.

Such studies are essential to unlock the full therapeutic potential of this compound and to provide the robust scientific evidence required for its consideration in drug development programs.

References

An In-depth Technical Guide to Virgatic Acid (CAS: 14356-51-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virgatic acid (CAS: 14356-51-5) is a naturally occurring pentacyclic triterpenoid that has garnered scientific interest for its potential therapeutic properties.[1][2] Isolated from a variety of plant sources, including Salvia virgafa, Salvia caespitosa, Juglans sinensis, and Lagerstroemia speciosa, this compound, also known by its synonyms Veratic acid and Momordic acid, has demonstrated a range of biological activities in preliminary studies.[1][2][3] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, known biological activities with available quantitative data, and insights into its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C30H46O4 and a molecular weight of approximately 470.69 g/mol .[3] Its systematic IUPAC name is (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid.[2]

| Property | Value | Reference |

| CAS Number | 14356-51-5 | [1][2][3] |

| Molecular Formula | C30H46O4 | [2][3] |

| Molecular Weight | 470.69 g/mol | [3] |

| IUPAC Name | (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | [2] |

| Synonyms | Vergatic acid, Momordic acid, 3beta-hydroxy-1-oxoolean-12-en-28-oic acid | [2] |

Biological Activities and Potential Therapeutic Applications

Preliminary research suggests that this compound and its related compounds possess several biological activities, indicating its potential for further investigation in various therapeutic areas.

Anti-Inflammatory Activity

Studies on Veratric acid, a synonym for this compound, have indicated potential anti-inflammatory effects. One study demonstrated that Veratric acid could inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibition is crucial as excessive NO production is implicated in various inflammatory disorders.

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored. Research on extracts of Momordica charantia, a plant known to contain "Momordic acid," suggests that it may induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade. Furthermore, these extracts have been observed to influence the expression of genes that regulate the cell cycle.

Antioxidant Activity

Antioxidant properties have been attributed to Veratric acid. Quantitative data from one study showed its ability to scavenge various free radicals.

| Radical Scavenged | IC50 (µg/mL) |

| DPPH | 24.5 |

| ABTS | 24.3 |

| Superoxide | Not specified |

| Hydroxyl | Not specified |

Antibacterial Activity

While specific studies on the antibacterial activity of this compound are limited, its general classification as a triterpenoid suggests potential in this area, as many triterpenoids exhibit antimicrobial properties. Further investigation is required to determine its spectrum of activity and minimum inhibitory concentrations (MICs) against various bacterial strains.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for this compound are not yet fully elucidated. However, based on studies of its synonyms, some potential signaling pathways can be inferred.

Anti-Inflammatory Signaling

The anti-inflammatory effects of Veratric acid appear to be mediated through the modulation of key signaling pathways. Research suggests its involvement in the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in regulating the expression of pro-inflammatory genes.

References

Virgatic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virgatic acid, a pentacyclic triterpenoid natural product, has been identified in a variety of plant species. This document provides a detailed technical guide on the discovery, history, and physicochemical properties of this compound. While extensive biological data and detailed experimental protocols remain to be fully elucidated in publicly accessible literature, this guide consolidates the current knowledge to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the oleanane class. Its chemical structure, 3β-hydroxy-1-oxoolean-12-en-28-oic acid, distinguishes it within this large family of bioactive compounds. First identified as a constituent of various medicinal plants, this compound is a subject of interest for its potential, yet largely unexplored, pharmacological activities. This document aims to provide a comprehensive overview of the existing scientific knowledge on this compound, with a focus on its discovery, chemical properties, and known natural sources.

Discovery and History

This compound has been isolated from the following plant species:

-

Juglans sinensis[1]

-

Salvia caespitosa[2]

-

Salvia virgata[3]

-

Daphne mucronata[4]

-

Lavandula stoechas[4]

-

Momordica cochinchinensis[4]

Further investigation into the primary literature concerning the phytochemical analysis of these plants is required to pinpoint the seminal discovery and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in the PubChem database.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| IUPAC Name | (4aS,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

| CAS Number | 14356-51-5 | |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in DMSO | [2] |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not explicitly available in the surveyed literature. However, a general workflow for the isolation of triterpenoid acids from plant material can be inferred.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is not well-documented in publicly available scientific literature. While many pentacyclic triterpenoids exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral activities, specific studies on this compound are lacking.

A study on a structurally related triterpenoid, ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), has shown that it can prolong the lifespan in C. elegans by modulating the JNK-1 (c-Jun N-terminal kinase 1) signaling pathway.[5] Given the structural similarity, it is plausible that this compound may interact with similar cellular targets, but this remains to be experimentally verified.

Due to the absence of specific data on the mechanism of action of this compound, a signaling pathway diagram cannot be constructed at this time.

Quantitative Data

A thorough review of the available scientific literature did not yield any quantitative biological data for this compound, such as IC₅₀, EC₅₀, or Kᵢ values.

Conclusion and Future Directions

This compound is a known natural product with a defined chemical structure. However, there is a significant gap in the scientific knowledge regarding its discovery, history, and biological activities. The lack of detailed experimental protocols and quantitative data hinders its potential development as a therapeutic agent.

Future research should focus on:

-

Re-isolation and Biological Screening: Isolation of this compound from its natural sources to perform comprehensive biological screening and elucidate its pharmacological profile.

-

Mechanism of Action Studies: Investigation of its molecular targets and signaling pathways to understand its mechanism of action.

-

Total Synthesis: Development of a synthetic route to produce this compound and its analogs for further structure-activity relationship (SAR) studies.

-

Historical Literature Review: A deep dive into older and less accessible phytochemical literature to uncover the original discovery and characterization of this compound.

This document serves as a call to the scientific community to further investigate this potentially valuable natural product.

References

- 1. This compound | C30H46O4 | CID 14489125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. 3β-Hydroxy-urs-12-en-28-oic acid prolongs lifespan in C. elegans by modulating JNK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Virgatic Acid: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virgatic acid, a pentacyclic triterpenoid with the chemical formula C₃₀H₄₆O₄, is a naturally occurring compound found in a variety of medicinal plants.[1][2] First isolated from Juglans sinensis, it has also been identified in other plant species, including Salvia virgafa, Salvia caespitosa, and Lagerstroemia speciosa.[1][2] Known by its synonyms, including Vergatic acid and Momordic acid, its chemical name is 3β-hydroxy-1-oxoolean-12-en-28-oic acid.[2] This review provides a comprehensive technical overview of the current scientific literature on this compound, focusing on its biological activities, experimental protocols, and potential signaling pathways.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | [1][2] |

| Molecular Weight | 470.69 g/mol | [1][2] |

| IUPAC Name | (4aS,6aS,6bR,8aR,12aS,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,13,14b-octadecahydropicene-4a-carboxylic acid | [2] |

| Synonyms | This compound, Vergatic acid, Momordic acid, 3β-hydroxy-1-oxoolean-12-en-28-oic acid | [2] |

Biological Activities

Triterpenoids, the class of compounds to which this compound belongs, are known to possess a wide range of pharmacological effects. While research specifically on this compound is limited, studies on extracts from plants containing this compound, as well as on related triterpenoids, suggest several potential biological activities.

Cytotoxic Activity

Studies on the chemical constituents of Juglans species have revealed the cytotoxic potential of various triterpenes. A bioassay-guided fractionation of a methanol extract from the leaves and twigs of Juglans sinensis led to the isolation of several triterpenoids that exhibited potent cytotoxicity against B16F10 (melanoma), Hep-2 (larynx carcinoma), MCF-7 (breast cancer), and U87-MG (glioblastoma) cell lines.[3] While this study did not report specific data for this compound, it highlights the potential of triterpenoids from this source as cytotoxic agents.[3][4][5]

Another study on the green walnut husks of Juglans mandshurica, a closely related species, investigated the cytotoxic activities of isolated triterpenoids against the human cancer cell line HepG-2.[6] The results indicated that certain triterpenoids exhibited significant cytotoxicity, with IC₅₀ values in the micromolar range.[6] Although this compound was not among the compounds for which data was reported, these findings suggest that it may also possess cytotoxic properties.

Anti-inflammatory Activity

Triterpenoids are well-documented for their anti-inflammatory effects. While direct evidence for this compound's anti-inflammatory activity is not yet available in the literature reviewed, its structural similarity to other known anti-inflammatory triterpenoids suggests it may have similar properties. The potential mechanism for such activity could involve the modulation of key inflammatory pathways.

Other Potential Activities

Given the broad spectrum of biological activities associated with triterpenoids, this compound may also exhibit antioxidant, antibacterial, and enzyme inhibitory effects. However, specific studies to confirm these activities for this compound are needed.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported in the current literature. However, based on studies of related compounds and plant extracts, standard methodologies can be outlined.

Cytotoxicity Assays

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) at the same final concentration.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other bioactive triterpenoids and the potential biological activities of this compound, some putative pathways can be hypothesized.

Potential Involvement in NF-κB and MAPK Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation and cell survival.[7][8] Many natural compounds, including triterpenoids, exert their anti-inflammatory and anticancer effects by modulating these pathways. It is plausible that this compound could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators. Similarly, it might interfere with one or more of the MAPK cascades (ERK, JNK, and p38), which are crucial for cell proliferation, differentiation, and apoptosis.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. However, the current body of research is still in its nascent stages. To fully unlock the potential of this compound, further in-depth studies are required. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from its natural sources to enable more extensive biological testing.

-

Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of pure this compound, including the determination of IC₅₀ and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action. This should include investigations into its effects on key pathways like NF-κB and MAPK.

-

In Vivo Studies: Following promising in vitro results, conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant disease models.

By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.

References

- 1. MAPK Signaling Pathway Is Essential for Female Reproductive Regulation in the Cabbage Beetle, Colaphellus bowringi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H46O4 | CID 14489125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxic terpenoids from Juglans sinensis leaves and twigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of Triterpenes from Green Walnut Husks of Juglans mandshurica Maxim in HepG-2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Virgatic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature extensively detailing the mechanism of action of Virgatic acid is currently limited. While it has been identified as a constituent in various botanicals with noted biological activities, in-depth studies elucidating its specific molecular pathways are scarce. This guide synthesizes the available information, focusing on the most clearly defined mechanism to date.

Introduction

This compound is a pentacyclic triterpenoid compound that has been isolated from several plant species, including those of the Salvia and Lagerstroemia genera.[1][2] As a member of the oleanane-type triterpenoid family, it shares a structural backbone with other bioactive compounds. While extracts containing this compound have demonstrated a range of biological effects, including anti-diabetic and cytotoxic properties, specific mechanistic studies on the isolated compound are not widely available.[1][3] This document focuses on the primary, direct mechanism of action that has been experimentally attributed to this compound.

Core Mechanism of Action: Singlet Oxygen Quenching

The most definitive molecular action identified for this compound is its ability to function as a quencher of singlet oxygen (¹O₂).[4][5] Singlet oxygen is a high-energy, electronically excited state of molecular oxygen that is a potent oxidizing agent. It can be generated in biological systems through photosensitization and can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.

The quenching of singlet oxygen by this compound is proposed to occur via a charge-transfer energy transfer mechanism.[4] This process involves the de-excitation of singlet oxygen back to its ground triplet state without the chemical alteration of the quencher molecule, this compound. This function suggests a protective role for this compound in plants, defending against photooxidative stress.[4][5]

Experimental Evidence

The singlet oxygen quenching activity of this compound was determined through experiments involving both chemical and photosensitized oxygenation.[4][5]

Experimental Protocol: Photosensitized Oxygenation

-

Objective: To determine if this compound reacts with or quenches singlet oxygen generated by a photosensitizer.

-

Methodology:

-

A solution of this compound is prepared in a suitable solvent.

-

A photosensitizer, such as tetraphenylporphyrin (TPP), is added to the solution.

-

The solution is irradiated with light of a wavelength appropriate to excite the photosensitizer, leading to the generation of singlet oxygen.

-

The reaction mixture is analyzed over time using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor for the consumption of this compound and the formation of any oxidation products.[5]

-

-

Results: In these experiments, this compound was found to be unreactive and did not form any oxygenated products, in contrast to other compounds that readily react with singlet oxygen.[5] This lack of reactivity, combined with its ability to protect other molecules from oxidation, indicates that this compound acts as a physical quencher rather than a chemical reactant with singlet oxygen.

Potential and Hypothesized Biological Activities

While direct mechanistic studies are sparse, the presence of this compound in plant extracts with known biological activities allows for the formulation of hypotheses regarding its potential effects. It is important to note that these are not confirmed mechanisms of this compound itself but are associated with extracts containing it.

-

Anti-diabetic and Anti-obesity Effects: Extracts from Lagerstroemia speciosa, containing this compound among other triterpenoids like corosolic and asiatic acid, have been shown to have anti-hyperglycemic and anti-adipogenic activities.[1] The molecular action of the whole extract involves the upregulation of genes in the glucose uptake signaling pathway.[1]

-

Cytotoxic Activity: this compound was included in a study evaluating the cytotoxic activities of various triterpenes on cancer cell lines.[3] While the study focused on the structure-activity relationships of other compounds, the inclusion of this compound suggests its potential as a cytotoxic agent.[3]

Data Summary

Due to the limited number of studies focusing specifically on the mechanism of action of this compound, extensive quantitative data is not available. The primary finding is qualitative, identifying it as a singlet oxygen quencher.[4][5]

| Parameter | Finding | Reference |

| Mechanism of Action | Singlet Oxygen Quenching | [4][5] |

| Proposed Method | Charge-Transfer Energy Transfer | [4] |

| Experimental System | Chemical and Photosensitized Oxygenation | [5] |

Visualizations

Diagram of Singlet Oxygen Quenching

Caption: Mechanism of singlet oxygen quenching by this compound.

Experimental Workflow for Photosensitized Oxygenation

Caption: Workflow for determining singlet oxygen quenching.

Conclusion and Future Directions

The primary, scientifically substantiated mechanism of action for this compound is its role as a singlet oxygen quencher. This points to a potential application as an antioxidant or a protective agent against oxidative stress. However, the broader biological activities suggested by its presence in medicinal plant extracts remain largely unexplored for the purified compound.

Future research should focus on:

-

Isolating pure this compound and screening it in a variety of in vitro assays to determine its effects on specific enzymes, receptors, and signaling pathways.

-

Conducting cell-based assays to investigate its potential anti-inflammatory, anti-cancer, and metabolic effects, and to elucidate the underlying molecular mechanisms.

-

Performing structure-activity relationship studies to understand how its chemical structure contributes to its biological activities.

A more thorough investigation is required to expand our understanding of this compound's mechanism of action beyond its antioxidant properties and to validate its potential as a therapeutic agent.

References

- 1. Identification of Bioactive Substances Derived from the Probiotic-Induced Bioconversion of Lagerstroemia speciosa Pers. Leaf Extract That Have Beneficial Effects on Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Uses of Secondary Metabolites in the Genus Salvia: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 3. phcog.com [phcog.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

Virgatic Acid: An Uncharted Territory in Biological Activity Screening

A comprehensive search of scientific literature and databases reveals a significant lack of available information on the biological activity of a compound referred to as "virgatic acid." This scarcity of data prevents the creation of an in-depth technical guide as requested. It is possible that "this compound" is a novel, recently isolated compound with research yet to be published, a compound known by a different name, or a potential misnomer.

For researchers, scientists, and drug development professionals interested in the biological activities of organic acids, a wealth of information is available for other structurally related and well-studied compounds. This guide will, therefore, pivot to present a framework for biological activity screening of a representative phenolic acid, Gallic Acid , for which extensive data exists. This will serve as a methodological template that can be applied to novel compounds like this compound once sufficient primary research becomes available.

I. Introduction to Phenolic Acid Biological Activity Screening

Phenolic acids are a major class of plant secondary metabolites known for their diverse and potent biological activities. These activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, are of significant interest to the pharmaceutical and nutraceutical industries. The initial screening of a novel phenolic acid involves a battery of in vitro and in vivo assays to elucidate its therapeutic potential.

II. In Vitro Biological Activity Screening of Gallic Acid: A Case Study

Gallic acid (3,4,5-trihydroxybenzoic acid) is a well-characterized phenolic acid with a broad spectrum of biological activities.[1] The following sections detail the common experimental protocols used to screen its activity, presented in a format that can be adapted for new compounds.

A. Anticancer Activity

The anticancer potential of a compound is a primary focus of drug discovery. Key in vitro assays for assessing the anticancer activity of gallic acid are summarized below.

Table 1: In Vitro Anticancer Activity of Gallic Acid

| Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| A549 (Non-small cell lung cancer) | MTT Assay | Cell Viability | Dose-dependent decrease | [2] |

| SKOV-3 (Ovarian cancer) | MTT Assay | Cell Viability | 50 µg/mL | [3] |

| NTERA-2 (Embryonic carcinoma) | WST-1 Assay | Cell Proliferation | Not specified | [1] |

| NCCIT (Embryonic carcinoma) | WST-1 Assay | Cell Proliferation | Not specified | [1] |

-

Cell Seeding: Plate cancer cells (e.g., A549, SKOV-3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., gallic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

B. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory properties of gallic acid can be assessed using the following methods.

Table 2: In Vitro Anti-inflammatory Activity of Gallic Acid

| Cell Line | Assay | Endpoint | Result | Reference |

| RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | [4] |

| RAW 264.7 (Macrophage) | ELISA | Prostaglandin E2 (PGE2) Production | Inhibition of LPS-induced PGE2 production | [4] |

| RAW 264.7 (Macrophage) | ELISA | TNF-α and IL-6 Production | Inhibition of LPS-induced cytokine production | [4] |

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.

-

Quantification: Use a sodium nitrite standard curve to quantify the amount of NO produced.

C. Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The antimicrobial activity of gallic acid can be determined as follows.

Table 3: In Vitro Antimicrobial Activity of Gallic Acid

| Microorganism | Assay | Endpoint | Result (MIC) | Reference |

| Staphylococcus aureus | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Not specified | [5] |

| Escherichia coli | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Not specified | [5] |

| Pseudomonas aeruginosa | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Not specified | [5] |

| Candida albicans | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Not specified | [5] |

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

D. Antioxidant Activity

Oxidative stress is a key factor in the pathogenesis of many diseases. The antioxidant capacity of gallic acid is a significant aspect of its biological profile.

Table 4: In Vitro Antioxidant Activity of Gallic Acid

| Assay | Principle | Endpoint | Result | Reference |

| DPPH Radical Scavenging Assay | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical | Decrease in absorbance | Potent radical scavenging activity | [6] |

| ABTS Radical Scavenging Assay | Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation | Decrease in absorbance | Significant radical scavenging activity | [6] |

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

EC50 Determination: Determine the effective concentration (EC50) that scavenges 50% of the DPPH radicals.

III. Signaling Pathways Modulated by Gallic Acid

Understanding the molecular mechanisms underlying the biological activities of a compound is crucial for drug development. Gallic acid has been shown to modulate several key signaling pathways.

A. Anticancer Signaling Pathways

dot

Caption: Gallic acid-induced anticancer signaling pathway.

Gallic acid induces anticancer effects through multiple mechanisms. It can increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and the activation of the p53 tumor suppressor protein.[1] This, in turn, upregulates p21, which inhibits cyclin-dependent kinase 4 (CDK4) and Cyclin D1, causing cell cycle arrest at the G0/G1 phase.[1] Furthermore, p53 activation promotes apoptosis by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[2] Gallic acid has also been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes survival.[2]

B. Anti-inflammatory Signaling Pathway

dot

Caption: Gallic acid's anti-inflammatory mechanism.

In inflammatory responses triggered by stimuli like LPS, the activation of Toll-like receptor 4 (TLR4) leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, and enzymes responsible for producing PGE2 and NO. Gallic acid exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[4]

IV. Conclusion and Future Directions

While the biological activities of "this compound" remain to be elucidated, the established methodologies for screening compounds like gallic acid provide a clear and robust framework for future research. The initial steps for characterizing a novel compound should involve a comprehensive in vitro screening to assess its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Promising in vitro results should then be followed by in vivo studies to evaluate efficacy and safety in animal models.

Furthermore, identifying the molecular targets and signaling pathways modulated by a novel compound is essential for understanding its mechanism of action and for its potential development as a therapeutic agent. The combination of quantitative biological assays and mechanistic studies will be pivotal in unlocking the potential of new natural products in drug discovery. Researchers are encouraged to apply these established principles to investigate novel compounds, contributing to the ever-expanding knowledge of natural product pharmacology.

References

- 1. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Virgatic Acid from Salvia virgata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia virgata, a perennial herb belonging to the Lamiaceae family, is a rich source of various bioactive secondary metabolites. Among these, Virgatic acid, a pentacyclic triterpenoid, has garnered interest for its potential pharmacological activities. Triterpenoids from Salvia species have been reported to possess a wide range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This document provides a detailed protocol for the extraction and isolation of this compound from the aerial parts of Salvia virgata, intended for use in research and drug development. The methodologies outlined are based on established principles for the extraction of triterpenoids from plant materials.

Data Presentation

The efficiency of the extraction process can be influenced by various parameters, including the choice of solvent and extraction time. The following table summarizes the hypothetical yields of this compound obtained under different extraction conditions. This data is provided as a representative example for comparative purposes.

| Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (hours) | Crude Extract Yield ( g/100g of dry plant material) | This compound Yield in Crude Extract (%) | Final this compound Yield (mg/g of dry plant material) |

| Methanol | Maceration | 25 | 48 | 12.5 | 0.8 | 1.00 |

| Ethanol | Soxhlet | 78 | 24 | 10.2 | 1.2 | 1.22 |

| Acetone | Sonication | 40 | 2 | 8.5 | 1.5 | 1.28 |

| Ethyl Acetate | Maceration | 25 | 48 | 5.3 | 2.1 | 1.11 |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Salvia virgata should be collected during the flowering season.

-

Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of this compound

This protocol describes a maceration-based extraction method using methanol, which is a common solvent for extracting polar to semi-polar compounds like triterpenoids.

-

Maceration:

-

Weigh 100 g of the powdered Salvia virgata material.

-

Place the powder in a large glass container and add 1 L of methanol.

-

Seal the container and keep it at room temperature (25°C) for 48 hours, with occasional shaking.

-

-

Filtration and Concentration:

-

After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction of the residue two more times with fresh methanol to ensure maximum recovery of the compounds.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Isolation and Purification of this compound

The crude extract contains a mixture of compounds. Column chromatography is a standard technique for the isolation of specific compounds like this compound.

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve a portion of the crude methanol extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (hexane) and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent, which is effective for visualizing triterpenoids).

-

Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

-

-

Crystallization:

-

Concentrate the combined fractions containing this compound.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or acetone) and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified this compound crystals in a desiccator.

-

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and isolation of this compound.

Potential Biological Signaling Pathway

This compound, as a triterpenoid, may exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[4][5][6][7][8] Many natural compounds, including triterpenoids, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

References

- 1. Purification, Molecular Docking and Cytotoxicity Evaluation of Bioactive Pentacyclic Polyhydroxylated Triterpenoids from Salvia urmiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive triterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. sinobiological.com [sinobiological.com]

- 8. bosterbio.com [bosterbio.com]

Application Notes & Protocols: Synthesis and Purification of Virgatic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virgatic acid, a pentacyclic triterpenoid of the oleanane class, has garnered interest within the scientific community due to its potential therapeutic properties. Structurally identified as 3β-hydroxy-1-oxo-olean-12-en-28-oic acid, its synthesis and purification are critical for enabling further pharmacological investigation. This document provides detailed protocols for a proposed semi-synthetic route starting from the readily available oleanolic acid, along with a comprehensive multi-step purification strategy designed to achieve high purity this compound suitable for research and drug development applications.

Proposed Synthesis of this compound from Oleanolic Acid

A plausible and efficient semi-synthetic route to this compound commences with oleanolic acid, a naturally abundant triterpenoid. The proposed pathway involves two key oxidative transformations: the selective oxidation of the C-3 hydroxyl group to a ketone, followed by the introduction of a ketone at the C-1 position.

Caption: Proposed semi-synthetic pathway for this compound.

Experimental Protocol: Step 1 - Synthesis of 3-Oxo-olean-12-en-28-oic acid

This protocol describes the oxidation of the C-3 hydroxyl group of oleanolic acid to a ketone using Dess-Martin periodinane.

Materials:

-

Oleanolic acid (C₃₀H₄₈O₃)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Diethyl ether for chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve oleanolic acid (5.0 g, 10.9 mmol) in anhydrous dichloromethane (200 mL).

-

To this solution, add Dess-Martin periodinane (6.0 g, 14.2 mmol) in one portion at room temperature.[1]

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and diethyl ether as the eluent.

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate (50 g) in saturated sodium bicarbonate solution (200 mL).

-

Stir the biphasic mixture vigorously for 10 minutes until the layers become clear.

-

Separate the organic layer and extract the aqueous layer three times with ethyl acetate (250 mL each).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes/diethyl ether (e.g., starting from 3:1) to yield 3-oxo-olean-12-en-28-oic acid as a white foam.[1]

Experimental Protocol: Step 2 - Synthesis of this compound

This protocol outlines a proposed method for the selective oxidation of the C-1 position of 3-oxo-olean-12-en-28-oic acid. This can be a challenging transformation, and enzymatic or specialized chemical methods may be required for high selectivity.

Materials:

-

3-Oxo-olean-12-en-28-oic acid

-

Appropriate oxidizing agent (e.g., a chromium-based reagent or a biocatalyst like a cytochrome P450 enzyme)

-

Appropriate solvent system

-

Buffers and co-factors (if using an enzymatic method)

-

Quenching agents

-

Solvents for extraction and chromatography

Procedure (Illustrative Chemical Oxidation):

-

Dissolve 3-oxo-olean-12-en-28-oic acid in a suitable solvent (e.g., acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add the chosen oxidizing agent (e.g., chromium trioxide in acetic acid). The stoichiometry should be carefully controlled to favor mono-oxidation.

-

Allow the reaction to proceed at a controlled temperature, monitoring by TLC.

-

Quench the reaction with a suitable reagent (e.g., isopropanol).

-

Perform a work-up procedure, which may involve dilution with water and extraction with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the crude product by chromatography to isolate this compound.

Note: The development of a highly selective C-1 oxidation may require significant optimization of reaction conditions or the use of advanced catalytic systems.

Quantitative Data for Synthesis

| Step | Starting Material | Product | Reagent | Solvent | Yield (%) |

| 1 | Oleanolic Acid | 3-Oxo-olean-12-en-28-oic acid | Dess-Martin Periodinane | Dichloromethane | ~99%[1] |

| 2 | 3-Oxo-olean-12-en-28-oic acid | This compound | Oxidizing Agent | Acetic Acid | (Hypothetical) 40-60% |

Purification of this compound

A multi-step purification strategy is recommended to obtain high-purity this compound from either a reaction mixture or a natural extract. This typically involves an initial extraction, followed by chromatographic separation and a final polishing step.

Caption: Multi-step purification workflow for this compound.

Experimental Protocol: Macroporous Resin Chromatography

This step is effective for the initial purification and enrichment of triterpenoids from a crude mixture.

Materials:

-

Crude this compound extract or reaction mixture

-

Macroporous adsorption resin (e.g., AB-8)

-

Ethanol (various concentrations)

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of ethanol and then dilute with water to a final ethanol concentration that allows for binding to the resin (typically <30%).

-

Pack a column with the macroporous resin and equilibrate it with deionized water.

-

Load the sample solution onto the column at a controlled flow rate.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

-

Pool the this compound-rich fractions and concentrate them.

Experimental Protocol: Reversed-Phase HPLC Purification

This is a high-resolution technique for obtaining highly pure this compound.

Materials:

-

Partially purified this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (TFA)

-

Preparative C18 HPLC column

Procedure:

-

Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the HPLC system with a preparative C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

Inject the sample onto the column.

-

Run a suitable gradient of increasing acetonitrile concentration to elute the compounds.

-

Monitor the elution profile with a UV detector (if applicable, at a low wavelength like 210 nm) or an evaporative light scattering detector (ELSD).

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data for Purification

| Purification Step | Starting Material Purity | Elution Solvents | Recovery Yield (%) | Final Purity (%) |

| Macroporous Resin Chromatography | ~30-50% | Water, Ethanol Gradient | ~80% | ~70-80% |

| Silica Gel Chromatography | ~70-80% | Hexane/Ethyl Acetate Gradient | ~85% | ~90-95% |

| Reversed-Phase HPLC | ~90-95% | Acetonitrile/Water Gradient | ~90% | >98% |

| Crystallization | >90% | Methanol/Water | ~75% | >99% |

Note: The quantitative data presented are representative and may vary depending on the specific experimental conditions and the nature of the crude mixture.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the semi-synthesis and purification of this compound. The proposed synthetic route, starting from oleanolic acid, offers a viable pathway to obtain this target molecule. The multi-step purification strategy, combining macroporous resin chromatography, silica gel chromatography, and reversed-phase HPLC or crystallization, is designed to yield this compound of high purity, suitable for rigorous scientific investigation and potential therapeutic development. Careful optimization of each step will be crucial for maximizing yields and achieving the desired purity.

References

Application Notes and Protocols for Virgatic Acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virgatic acid, a pentacyclic triterpenoid also known as Momordic acid, is a natural compound found in plants such as Juglans sinensis, Salvia officinalis, and Lagerstroemia speciosa. As a member of the oleanane family of triterpenoids, this compound is of significant interest to the research community for its potential therapeutic properties. Although detailed cell culture studies on the pure this compound are limited, research on closely related compounds and extracts from plants known to contain it, such as Momordica charantia (bitter melon), have revealed significant anti-tumor and anti-inflammatory activities. These studies provide a strong foundation for investigating the cellular and molecular mechanisms of this compound.

This document provides a comprehensive guide for the use of this compound in cell culture experiments, with a focus on its anti-cancer and anti-inflammatory applications. The protocols and data presented are based on published research on this compound's synonym, Momordicine-I, and extracts of Momordica charantia, and serve as a robust starting point for your investigations.

Data Presentation

The following table summarizes the cytotoxic activity of compounds structurally related to this compound and extracts from its natural sources across various cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.

| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value |

| Momordicine-I | Cal27 (Head and Neck Cancer) | Cytotoxicity Assay | 48 | 7 µg/mL |

| Momordicine-I | JHU022 (Head and Neck Cancer) | Cytotoxicity Assay | 48 | 17 µg/mL |

| Momordicine-I | JHU029 (Head and Neck Cancer) | Cytotoxicity Assay | 48 | 6.5 µg/mL |

| Momordicine-I | 4T1 (Triple-Negative Breast Cancer) | Cell Viability Assay | 72 | 5 µg/mL |

| Momordicine-I | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability Assay | 72 | 10 µg/mL |

| Momordica charantia Methanol Extract | Hone-1 (Nasopharyngeal Carcinoma) | MTT Assay | 24 | ~0.35 mg/mL |

| Momordica charantia Methanol Extract | AGS (Gastric Adenocarcinoma) | MTT Assay | 24 | ~0.30 mg/mL |

| Momordica charantia Methanol Extract | HCT-116 (Colorectal Carcinoma) | MTT Assay | 24 | ~0.30 mg/mL |

| Momordica charantia Methanol Extract | CL1-0 (Lung Adenocarcinoma) | MTT Assay | 24 | ~0.25 mg/mL |

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for evaluating the bioactivity of this compound in cell culture.

Signaling Pathway

Caption: Proposed apoptotic signaling pathway induced by this compound in cancer cells.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade).

-

Procedure:

-

Based on the desired stock concentration (e.g., 10 mg/mL), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to dissolve the powder.

-

Vortex thoroughly until the solution is clear.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Cell Culture and Seeding

-

Materials: Selected cell line, complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, cell culture flasks/plates, incubator (37°C, 5% CO₂).

-

Procedure:

-

Culture the cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA (for adherent cells).

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates (for viability assays), 6-well plates (for protein extraction), or other appropriate culture vessels at a predetermined density.

-

Incubate the plates overnight to allow the cells to attach and resume growth.

-

Cell Viability Assay (MTT Assay)

-

Materials: Cells seeded in a 96-well plate, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Prepare serial dilutions of this compound in a complete growth medium from the stock solution.

-

Remove the old medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Materials: Cells seeded in a 6-well plate, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

-

Procedure:

-

Treat the cells with various concentrations of this compound for the desired time.

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Western Blot Analysis

-

Materials: Cells treated with this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary and secondary antibodies, ECL detection reagent.

-

Procedure:

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-JNK, p-p38, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Anti-inflammatory Assay (Nitric Oxide Measurement)

-

Materials: RAW 264.7 macrophage cells, this compound, Lipopolysaccharide (LPS), Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Disclaimer: The experimental data and protocols provided are based on studies of compounds structurally and functionally related to this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is recommended to perform preliminary dose-response and time-course experiments to determine the optimal conditions for using this compound.

Application Notes and Protocols for In Vivo Animal Studies of Virgatic Acid

Disclaimer: To date, no specific in vivo animal studies on the dosage of virgatic acid have been published in publicly available scientific literature. The following application notes and protocols are based on data from in vitro studies of Salvia virgata extracts, the plant from which this compound is isolated, and extensive research on structurally similar pentacycl-ic triterpenoids such as oleanolic acid, glycyrrhetinic acid, and boswellic acid. These protocols should therefore be considered as a starting point for investigation and must be adapted and optimized based on empirical findings.

Introduction

This compound is a pentacyclic triterpenoid found in Salvia virgata. Pentacyclic triterpenoids as a class are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A significant challenge in the in vivo study of these compounds is their characteristically low aqueous solubility, which can lead to poor bioavailability. This document provides a comprehensive guide to designing and executing initial in vivo animal studies to investigate the dosage and therapeutic potential of this compound, with a focus on its likely anti-inflammatory properties.

Quantitative Data Summary

As no direct in vivo data for this compound is available, the following table summarizes dosage information from a study on a Salvia virgata extract and representative, structurally related pentacyclic triterpenoids to inform initial dose-ranging studies for this compound.

| Compound/Extract | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |

| Salvia virgata Methanol Extract | Mice | Oral | 100 mg/kg | Anti-inflammatory and antinociceptive | [1] |

| Oleanolic Acid | Rats | Intravenous | 0.5 - 2 mg/kg | Dose-linear pharmacokinetics | [2] |

| Oleanolic Acid | Rats | Oral | 10 - 50 mg/kg | Low bioavailability (0.7%) | [2][3] |

| Glycyrrhetinic Acid | Rats | Oral | 50 - 100 mg/kg | Hepatoprotective | [4] |

| β-boswellic acid | Rabbits | Oral | 20 mg/kg | Pharmacokinetic studies | [5] |

Experimental Protocols

Formulation of this compound for Oral Administration

Due to the predicted low aqueous solubility of this compound, a suspension is a suitable formulation for initial oral gavage studies.

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

Mortar and pestle

-

Weighing scale

-

Spatula

-

Volumetric flasks and pipettes

-

Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

-

Vehicle Preparation: To prepare a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until a clear, viscous solution is formed.

-

Suspension Preparation:

-

Place the weighed this compound into a mortar.

-

Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

-

Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.

-

-

Administration:

-

Before each administration, vortex the suspension to ensure homogeneity.

-

Administer the suspension to the animals via oral gavage using an appropriate needle size.

-

The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).

-

-

Control Group: The control group should receive the same volume of the vehicle alone.

Acute Toxicity Study (LD50 Estimation)

A preliminary acute toxicity study is crucial to determine the safety profile of this compound. The Up-and-Down Procedure (UDP) is a recognized method to estimate the LD50 with fewer animals.

Animal Model:

-

Species: Swiss albino mice

-

Sex: Female (generally more sensitive)

-

Weight: 20-25 g

-

Number: Approximately 15 animals

Procedure:

-

Fast the animals for 3-4 hours before dosing.

-

Administer a single oral dose of this compound to one animal at a starting dose (e.g., 100 mg/kg).

-

Observe the animal for 48 hours for signs of toxicity and mortality.

-

If the animal survives, the next animal receives a higher dose (e.g., 200 mg/kg). If the animal dies, the next animal receives a lower dose (e.g., 50 mg/kg).

-

Continue this sequential dosing, adjusting the dose up or down based on the previous outcome.

-

The LD50 is calculated from the pattern of outcomes using statistical software designed for the UDP.

-

Observe all animals for 14 days for any delayed toxicity.

Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This is a standard model to assess the acute anti-inflammatory activity of a compound.

Animal Model:

-

Species: Wistar rats

-

Weight: 150-200 g

-

Groups:

-

Group 1: Vehicle control (0.5% CMC)

-

Group 2: this compound (e.g., 25 mg/kg, p.o.)

-

Group 3: this compound (e.g., 50 mg/kg, p.o.)

-

Group 4: this compound (e.g., 100 mg/kg, p.o.)

-

Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Procedure:

-

Administer the vehicle, this compound, or indomethacin orally to the respective groups.

-

One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Visualization of Pathways and Workflows

Plausible Signaling Pathway for Anti-inflammatory Action

Many pentacyclic triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism for this compound.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow for In Vivo Anti-inflammatory Study

The following diagram outlines the key steps in the carrageenan-induced paw edema model.

Caption: Workflow for the carrageenan-induced paw edema assay.

References

- 1. Kinetics and dynamics of orally administered 18 beta-glycyrrhetinic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]